4-Bromo-3-(bromodifluoromethyl)- 5-methyl-1H-pyrazole
Description
4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole is a halogenated pyrazole derivative characterized by a bromine atom at position 4, a bromodifluoromethyl (-CF₂Br) group at position 3, and a methyl group at position 3. Pyrazole derivatives are valued for their structural versatility, enabling modifications that enhance reactivity, stability, and biological activity .
For example, 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (a structurally related compound) was synthesized using phenylhydrazine and an enone in acetic acid . The bromodifluoromethyl substituent likely contributes to increased lipophilicity and electrophilicity, which may enhance binding to biological targets or improve material properties .
Properties
IUPAC Name |
4-bromo-3-[bromo(difluoro)methyl]-5-methyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2F2N2/c1-2-3(6)4(11-10-2)5(7,8)9/h1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCUPQLMPGCCDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(F)(F)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole typically involves the reaction of pyrazole derivatives with brominating agents. One common method includes the bromination of 3-(bromodifluoromethyl)-5-methyl-1H-pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine and bromodifluoromethyl groups enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
Implications for Target Compound :
- The bromodifluoromethyl group may require specialized fluorination agents (e.g., BrCF₂ reagents) or halogen-exchange reactions under controlled conditions.
Physicochemical Properties
Spectroscopic and analytical data from analogous compounds provide insights:
- NMR Shifts :
- IR Spectroscopy :
Thermal Stability :
- Brominated derivatives generally exhibit higher melting points than their chloro analogs due to stronger halogen-halogen interactions. For example, 3-(4-bromophenyl)-5-(indolyl)pyrazole has a m.p. of 192–193°C , whereas chloro analogs typically melt 10–20°C lower .
Biological Activity
4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole is a compound belonging to the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied for their potential applications in medicinal chemistry, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole is . The presence of bromine and difluoromethyl groups significantly influences its chemical behavior and biological interactions. These substituents contribute to the compound's lipophilicity and potential binding affinity to various biological targets.
The mechanism of action for 4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole involves interactions with specific molecular targets such as enzymes and receptors. The bromodifluoromethyl group can participate in hydrogen bonding and electrostatic interactions, which may modulate biological pathways. Research indicates that similar pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Anticancer Activity
Several studies have highlighted the anticancer properties of pyrazole derivatives. For instance, related compounds have shown efficacy in inhibiting tumor growth in various cancer models. The structural features of 4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole may enhance its potential as an anticancer agent due to its ability to interact with key molecular pathways involved in cell proliferation and survival.
Antimicrobial Properties
Research indicates that pyrazole compounds possess antimicrobial properties. The unique structure of 4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole may allow it to inhibit bacterial growth or disrupt microbial cell functions. This aspect is particularly relevant in the context of increasing antibiotic resistance, making pyrazoles a focus for developing new antimicrobial agents.
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory activities. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions characterized by chronic inflammation. Preliminary studies suggest that 4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole may exert such effects through inhibition of pro-inflammatory cytokines .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
